molecular formula C9H21N B13858069 1-Butanamine, N-butyl-3-methyl- CAS No. 78579-59-6

1-Butanamine, N-butyl-3-methyl-

Cat. No.: B13858069
CAS No.: 78579-59-6
M. Wt: 143.27 g/mol
InChI Key: QPIMDFNMIPRTEF-UHFFFAOYSA-N
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Description

Contextualization of Secondary Amines in Organic Chemistry

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom. This structure imparts a unique set of properties that makes them crucial intermediates and functional components in a wide array of chemical applications. They are generally more nucleophilic than primary amines, a property that allows them to readily participate in essential reactions such as alkylation, acylation, and the formation of enamines. Their basicity, a result of the lone pair of electrons on the nitrogen atom, is a key feature in their role as catalysts and in the formation of salts.

These compounds are foundational to the synthesis of numerous pharmaceuticals, agrochemicals, dyes, and materials. The precise nature of the alkyl or aryl groups attached to the nitrogen atom allows for the fine-tuning of the molecule's physical and chemical properties, including its solubility, boiling point, and steric hindrance, thereby influencing its reactivity and suitability for specific applications.

Historical Perspectives on the Synthesis and Utility of N-butyl-3-methylbutan-1-amine

Specific historical accounts detailing the first synthesis and early applications of N-butyl-3-methylbutan-1-amine are not well-documented in readily available scientific literature. However, the synthesis of unsymmetrical secondary amines, in general, has been a long-standing area of interest in organic chemistry.

Historically, the synthesis of such amines often involved the reaction of a primary amine with an alkyl halide. In the case of N-butyl-3-methylbutan-1-amine, this would theoretically involve the reaction of either n-butylamine with a 3-methylbutyl halide (isoamyl halide) or 3-methylbutan-1-amine (isoamylamine) with a butyl halide. A significant challenge in these early methods was controlling the reaction to prevent over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.

Another classical approach that could have been employed is reductive amination. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding amine. For the synthesis of N-butyl-3-methylbutan-1-amine, this could involve the reaction of n-butylamine with 3-methylbutanal (B7770604) or 3-methylbutan-1-amine with butanal, followed by a reduction step.

While specific historical uses of N-butyl-3-methylbutan-1-amine are not prominent, related secondary amines have been utilized as corrosion inhibitors, rubber processing chemicals, and as intermediates in the synthesis of more complex molecules.

Current Research Significance and Challenges for N-butyl-3-methylbutan-1-amine

Currently, the research significance of N-butyl-3-methylbutan-1-amine appears to be limited, with a scarcity of recent studies focusing specifically on this compound. Its close relatives, however, such as n-butylamine and 3-methylbutylamine (isoamylamine), are utilized in various industrial and research applications. For instance, n-butylamine is a precursor in the production of some pesticides and pharmaceuticals. wikipedia.org 3-Methylbutylamine is found in some natural products and is used in organic synthesis. solubilityofthings.com

The primary challenge for N-butyl-3-methylbutan-1-amine is its lack of dedicated research, which may be due to the absence of a clear, high-value application that would drive investigation into its specific properties and potential uses. The synthesis of this unsymmetrical amine, while achievable through established methods, may present challenges in terms of selectivity and yield, potentially making it less economically viable than more readily available symmetrical or primary amines.

Furthermore, the specific combination of a butyl group and a 3-methylbutyl (isoamyl) group may not impart any unique properties that are not already achievable with other, more studied secondary amines. This lack of a distinct advantage could be a contributing factor to its limited presence in contemporary chemical research.

Scope and Objectives of Research on N-butyl-3-methylbutan-1-amine

The scope of research on N-butyl-3-methylbutan-1-amine is currently narrow. The primary objective of any future research on this compound would be to first, fully characterize its physicochemical properties in detail. This would involve precise measurements of its boiling point, melting point, density, and spectral data, which are currently only available as computed or basic experimental values.

A second objective would be to explore efficient and selective synthetic routes to produce N-butyl-3-methylbutan-1-amine with high purity and yield. This could involve optimizing classical methods or developing novel catalytic approaches.

Finally, a crucial objective would be to investigate its potential applications. This could involve screening the compound for biological activity, its potential as a corrosion inhibitor, its utility as a solvent or catalyst in organic reactions, or as a building block for more complex molecules with valuable properties. Without a clear understanding of its potential utility, dedicated research on N-butyl-3-methylbutan-1-amine is likely to remain limited.

Interactive Data Tables

Physicochemical Properties of N-butyl-3-methylbutan-1-amine

PropertyValueSource
Molecular FormulaC9H21N nih.gov
Molecular Weight143.27 g/mol nih.gov
IUPAC NameN-butyl-3-methylbutan-1-amine nih.gov
CAS Number78579-59-6 nih.gov
Computed XLogP32.7 nih.gov
Computed Hydrogen Bond Donor Count1 nih.gov
Computed Hydrogen Bond Acceptor Count1 nih.gov
Computed Rotatable Bond Count6 nih.gov

Physicochemical Properties of Related Amines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
n-ButylamineC4H11N73.1477-78
3-Methylbutan-1-amine (Isoamylamine)C5H13N87.1695-97
N-MethylbutylamineC5H13N87.1691-92

Properties

CAS No.

78579-59-6

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-butyl-3-methylbutan-1-amine

InChI

InChI=1S/C9H21N/c1-4-5-7-10-8-6-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

QPIMDFNMIPRTEF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC(C)C

Origin of Product

United States

Chemical Reactivity and Transformation Studies of N Butyl 3 Methylbutan 1 Amine

Reaction Pathways of N-butyl-3-methylbutan-1-amine

As a typical secondary amine, N-butyl-3-methylbutan-1-amine participates in a variety of characteristic organic reactions, including acylation, condensation with carbonyls, and reactions with carbon dioxide.

N-butyl-3-methylbutan-1-amine readily undergoes acylation when treated with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. savemyexams.com This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as a leaving group. chemguide.co.uk

The reaction produces hydrogen chloride (HCl) as a byproduct. Since amines are basic, this HCl will react with a second equivalent of the starting amine to form an ammonium (B1175870) salt. shout.educationyoutube.com To achieve a high yield of the amide product, the reaction is typically carried out using either two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine) to act as an acid scavenger. youtube.com

General Reaction Scheme: (CH₃)₂CHCH₂CH₂NH(CH₂)₃CH₃ + R-COCl → [(CH₃)₂CHCH₂CH₂N⁺H(CH₂)₃CH₃(C(O⁻)R)Cl] → (CH₃)₂CHCH₂CH₂N(CO-R)(CH₂)₃CH₃ + HCl

The reaction of N-butyl-3-methylbutan-1-amine with aldehydes and ketones that possess at least one α-hydrogen leads to the formation of enamines. wikipedia.orgmasterorganicchemistry.com Unlike primary amines which form imines (C=N), secondary amines cannot form a stable neutral imine after the initial nucleophilic addition because the nitrogen lacks a second proton to be eliminated. masterorganicchemistry.com

The mechanism is acid-catalyzed and begins with the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes proton transfer to yield a carbinolamine. wikipedia.orglibretexts.org The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the nitrogen helps to push out the water molecule, forming a positively charged iminium ion. masterorganicchemistry.com In the final step, a base (which can be another amine molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (the α-carbon), resulting in the formation of the neutral enamine product (a compound with an amino group attached to a double-bonded carbon). masterorganicchemistry.com

Reactant TypeAmine TypeProduct
Aldehyde/KetonePrimary Amine (R-NH₂)Imine (Schiff Base) libretexts.org
Aldehyde/Ketone (with α-H)Secondary Amine (R₂NH)Enamine masterorganicchemistry.com

N-butyl-3-methylbutan-1-amine can react with carbon dioxide (CO₂), a readily available and non-toxic C1 source, to form substituted ureas. This transformation is significant for carbon capture and utilization strategies. The reaction generally proceeds through the formation of a carbamic acid intermediate, which is generated by the nucleophilic attack of the amine on the carbon atom of CO₂. acs.org

Several synthetic strategies can be employed to convert this intermediate into a stable urea (B33335) product:

Dehydration/Condensation: The carbamic acid formed from the secondary amine can be dehydrated, often in the presence of a coupling agent or by reacting with another molecule of amine (either the same or different), to yield a tetra-substituted urea. acs.orgorganic-chemistry.org

Hydrosilane-Promoted Synthesis: A direct method involves reacting the amine and CO₂ in the presence of a hydrosilane (e.g., phenylsilane) and an iron catalyst. This process facilitates the formation of the urea without the need to pre-form silylamines. nih.gov

Via Silylcarbamates: The amine can first be converted to a silylamine. This derivative then reacts with CO₂ to produce a silylcarbamate, which can subsequently react with another amine molecule under thermal conditions to give the desired urea and a disilyl ether byproduct. nih.gov

These reactions ultimately lead to the formation of N,N'-dibutyl-N,N'-bis(3-methylbutyl)urea or a related unsymmetrical urea, depending on the specific reaction partners.

Complexation with Metal Ions

Like other amines, N-butyl-3-methylbutan-1-amine can act as a ligand, forming coordination complexes with various metal ions. The lone pair of electrons on the nitrogen atom can be donated to form a dative covalent bond with an empty orbital of a central metal ion. organic-chemistry.orgvedantu.com This behavior is similar to that of ammonia (B1221849) and other primary and secondary amines when reacting with transition metal ions. organic-chemistry.orgyoutube.com

The reaction often proceeds by adding the amine to an aqueous solution of a metal salt, where the metal ion exists as a hydrated aqua complex. Initially, the amine may act as a base, causing the precipitation of a metal hydroxide (B78521). organic-chemistry.orgyoutube.com However, in the presence of excess amine, this precipitate can redissolve as the amine molecules displace the water ligands to form a soluble amine complex. organic-chemistry.org The resulting complex's stability and coordination number depend on the metal ion, the steric and electronic properties of the amine, and the reaction conditions.

For N-butyl-3-methylbutan-1-amine, complexation with common transition metals would be expected, as illustrated in the table below.

Table 1: Potential Metal Ion Complexation with N-butyl-3-methylbutan-1-amine This table is illustrative and based on the general reactivity of amines.

Oxidation and Reduction Pathways

The oxidation and reduction of secondary amines like N-butyl-3-methylbutan-1-amine involve transformations at the nitrogen atom or the adjacent carbon atom.

Oxidation Pathways Secondary amines can be oxidized by various reagents, such as hydrogen peroxide, peroxy acids, or metal catalysts, to yield several products. uomustansiriyah.edu.iqyoutube.com The primary products of the N-oxidation of secondary amines are hydroxylamines, which can be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq For example, oxidation with hydrogen peroxide or Caro's acid (peroxymonosulfuric acid) can produce a dialkylhydroxylamine. youtube.com

N-Oxidation: C₉H₂₁N → C₉H₂₁NO (N-butyl-N-(3-methylbutyl)hydroxylamine)

α-Carbon Oxidation: C₉H₂₁N → C₉H₁₉N (Imine) + H₂

The specific products formed depend on the oxidizing agent and reaction conditions. dtic.mil For instance, oxidation with ozone can lead to N-oxides in some solvents, while in others, it results in attack at the α-carbon. dtic.mil

Reduction Pathways The reduction of the amine functional group itself is not a common transformation as it is already in a low oxidation state. Instead, reduction reactions are highly relevant for the synthesis of secondary amines from more oxidized functional groups, such as amides. rsc.org The reduction of a secondary amide to a secondary amine is a key synthetic transformation. acs.org

Various reagents can achieve this, including catalytic hydrosilylation with silanes like diethylsilane (B7801327) or polymethylhydrosiloxane (B1170920) (PMHS) in the presence of iridium, cobalt, or nickel catalysts. organic-chemistry.orgacs.orgrsc.org Another approach involves the activation of the amide with triflic anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄). rsc.org These methods are valued for their chemoselectivity, allowing for the reduction of the amide group in the presence of other reducible functional groups like esters or nitro groups. organic-chemistry.orgrsc.org

Elimination Reactions (e.g., dehydrohalogenation if derivatives are studied)

While amines themselves are poor leaving groups for elimination reactions, their quaternary ammonium salt derivatives undergo a well-known elimination reaction called the Hofmann Elimination . wikipedia.org This reaction provides a pathway to synthesize alkenes from amines. byjus.com

The process for N-butyl-3-methylbutan-1-amine would involve three main steps: chadsprep.com

Exhaustive Methylation: The secondary amine is treated with excess methyl iodide (CH₃I). The amine acts as a nucleophile, displacing the iodide ion in an Sₙ2 reaction. This occurs twice to form a quaternary ammonium iodide salt.

Anion Exchange: The resulting quaternary ammonium iodide is treated with silver oxide (Ag₂O) and water. The silver oxide precipitates the iodide as insoluble silver iodide (AgI) and replaces it with a hydroxide ion (OH⁻), forming a quaternary ammonium hydroxide. byjus.comchadsprep.com

E2 Elimination: The quaternary ammonium hydroxide salt is heated, typically between 100-200 °C, inducing an E2 elimination reaction. wikipedia.org The hydroxide ion acts as a strong base, abstracting a β-hydrogen (a hydrogen atom on the carbon adjacent to the α-carbon), which leads to the formation of an alkene and a tertiary amine as the leaving group.

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major product is the least substituted (least stable) alkene. wikipedia.orgbyjus.com This outcome is attributed to the steric bulk of the large trialkylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered β-hydrogen. wikipedia.org

For the N-butyl-3-methylbutan-1-ammonium hydroxide derivative, elimination can occur from either the n-butyl group or the 3-methylbutyl (isoamyl) group, leading to different alkene products.

Kinetic and Mechanistic Investigations of N-butyl-3-methylbutan-1-amine Reactions

Understanding the rates and mechanisms of reactions involving N-butyl-3-methylbutan-1-amine is crucial for controlling reaction outcomes and optimizing synthetic procedures. Such investigations typically employ a combination of spectroscopic monitoring, kinetic experiments, and computational modeling.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Investigating the detailed step-by-step pathway of a reaction requires the identification of intermediates and transition states.

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time. This allows for the identification of characteristic functional groups and the tracking of their concentration changes throughout the reaction. researchgate.net

Computational Methods: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms. nih.gov These methods can model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. researchgate.net For instance, computational studies on amine reactions have helped identify transient intermediates like azaquinone methides and azomethine ylides, which would be difficult to observe experimentally. nih.gov By calculating the energy barriers for different potential pathways, the most likely mechanism can be predicted.

Determination of Reaction Orders and Rate Constants

Kinetic studies are performed to quantify the rate of a reaction and its dependence on the concentration of each reactant. The reaction of secondary amines with various electrophiles, such as carbon dioxide or nitric oxide, has been the subject of kinetic analysis. researchgate.netnih.gov

The general rate law for a reaction involving N-butyl-3-methylbutan-1-amine (A) and a reactant (B) can be expressed as: Rate = k[A]ˣ[B]ʸ

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction: Amine + B → Product

From this illustrative data, doubling the amine concentration doubles the rate (Experiment 1 vs. 2), suggesting the reaction is first order in amine. Doubling the concentration of B quadruples the rate (Experiment 1 vs. 3), suggesting the reaction is second order in B. The rate law would be Rate = k[Amine]¹[B]².

Activation Parameters and Transition State Analysis

Deeper mechanistic insight is gained from analyzing the energy requirements of the reaction.

Activation Parameters: The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. Computational methods can also calculate activation energies for proposed mechanistic steps. researchgate.net For example, computational studies on the oxidation of benzylamine (B48309) derivatives by monoamine oxidase (MAO) have calculated activation energies that correlate well with experimental kinetic data, supporting a proposed polar nucleophilic mechanism. researchgate.net

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate between reactants and products. Its structure cannot be observed directly but can be located and characterized using computational chemistry. nih.gov Analyzing the geometry of the transition state reveals which bonds are breaking and which are forming during this critical phase of the reaction. The calculated Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. nih.gov

Table 3: Hypothetical Calculated Activation Parameters for Competing Reaction Pathways

By comparing these calculated parameters for different possible mechanisms, researchers can predict which reaction pathway is kinetically favored. nih.govresearchgate.net

Stability and Degradation Pathways of N-butyl-3-methylbutan-1-amine

The stability of N-butyl-3-methylbutan-1-amine is a key determinant of its behavior in both natural and industrial settings. Degradation can be initiated by thermal stress, exposure to light, or reaction with water. These processes can lead to the formation of a variety of smaller, more volatile compounds, or conversely, to the formation of larger, more complex molecules.

Specific thermal decomposition studies on N-butyl-3-methylbutan-1-amine are not readily found in the current body of scientific literature. However, the thermal degradation of aliphatic amines is a well-studied area, and the expected decomposition pathways for N-butyl-3-methylbutan-1-amine can be predicted based on established mechanisms for similar compounds.

Generally, the thermal decomposition of secondary amines can proceed through several pathways, including N-dealkylation and C-N bond cleavage, leading to the formation of primary amines, alkenes, and smaller alkyl fragments. The specific products formed will depend on the temperature, pressure, and presence of any catalysts.

For N-butyl-3-methylbutan-1-amine, two primary initial C-N bond cleavage pathways are possible, leading to the formation of a butyl radical and a 3-methylbutylaminyl radical, or a 3-methylbutyl radical and a butylaminyl radical. Subsequent reactions of these radicals would lead to a complex mixture of products. Another potential pathway is the Hofmann elimination, though this is more typical for quaternary ammonium hydroxides. However, under certain catalytic conditions or at very high temperatures, elimination reactions can occur in secondary amines, which would lead to the formation of but-1-ene and 3-methylbutan-1-amine, or isobutylene (B52900) and N-butylamine.

Table 1: Potential Thermal Decomposition Products of N-butyl-3-methylbutan-1-amine

Precursor CompoundPotential Decomposition ProductsDecomposition Pathway
N-butyl-3-methylbutan-1-amineButane, 3-Methylbutane, Butylamine, 3-Methylbutylamine, But-1-ene, IsobutyleneRadical Scission, Disproportionation, Elimination

It is important to note that this table represents theoretical products based on general chemical principles of amine thermolysis, in the absence of specific experimental data for N-butyl-3-methylbutan-1-amine.

The photochemical degradation of amines in the atmosphere and in aqueous environments is a significant process influencing their environmental persistence. While direct photolysis of simple aliphatic amines by sunlight is generally slow due to a lack of significant absorption in the solar spectrum, indirect photochemical processes can be important. These processes often involve reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).

The reaction of N-butyl-3-methylbutan-1-amine with hydroxyl radicals is expected to proceed via hydrogen abstraction from either the N-H bond or a C-H bond. Abstraction of the hydrogen atom from the nitrogen atom would lead to the formation of an aminyl radical (N-butyl-3-methylbutylaminyl radical). Abstraction of a hydrogen atom from a carbon atom adjacent to the nitrogen (the α-carbon) is also a highly favorable pathway and would result in the formation of an α-aminoalkyl radical. These radicals can then react further, typically with oxygen in the atmosphere, to form a variety of degradation products, including imines, aldehydes, ketones, and smaller amines.

For N-butyl-3-methylbutan-1-amine, hydrogen abstraction could occur at several positions, leading to a variety of radical intermediates and subsequent degradation products. For example, abstraction from the α-carbon of the butyl group would lead to an imine, which could then be hydrolyzed to butanal and 3-methylbutan-1-amine. Similarly, abstraction from the α-carbon of the 3-methylbutyl group would lead to an imine that could hydrolyze to 3-methylbutanal (B7770604) and N-butylamine.

Table 2: Potential Photochemical Degradation Products of N-butyl-3-methylbutan-1-amine

Precursor CompoundInitiating SpeciesPotential Degradation Products
N-butyl-3-methylbutan-1-amineHydroxyl Radical (•OH)Butanal, 3-Methylbutanal, Butylamine, 3-Methylbutan-1-amine, Imines

This table illustrates potential products from one of the primary atmospheric degradation pathways. The actual product distribution would be complex and dependent on various environmental factors.

Secondary aliphatic amines like N-butyl-3-methylbutan-1-amine are generally considered to be hydrolytically stable under normal environmental pH and temperature conditions. The carbon-nitrogen bond in secondary amines is not susceptible to cleavage by water in the absence of specific catalysts or extreme conditions (e.g., high temperature and pressure, or the presence of strong acids or bases).

Therefore, under typical aqueous environmental conditions, significant degradation of N-butyl-3-methylbutan-1-amine via hydrolysis is not expected. The primary interaction with water will be hydrogen bonding, which contributes to its water solubility.

However, it is important to consider that in specific industrial processes or under certain chemical conditions, hydrolysis could be induced. For example, reaction with certain reagents could lead to cleavage of the C-N bond. But for the purpose of general environmental stability, hydrolysis is not considered a major degradation pathway for this compound.

Table 3: Hydrolytic Stability of N-butyl-3-methylbutan-1-amine

ConditionExpected ReactivityPrimary Interaction
Neutral pH, Ambient TemperatureStableHydrogen bonding with water
Acidic/Basic conditions, high temperaturePotential for slow degradation/reactionProtonation/deprotonation, potential for elimination or substitution reactions

This table summarizes the expected behavior of N-butyl-3-methylbutan-1-amine in aqueous environments based on the general properties of secondary amines.

Advanced Spectroscopic and Structural Characterization of N Butyl 3 Methylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-butyl-3-methylbutan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Detailed ¹H and ¹³C NMR Assignments

While experimental spectra for N-butyl-3-methylbutan-1-amine are not widely published, the chemical shifts and coupling constants can be reliably predicted based on established principles and data from structurally similar compounds, such as di-n-butylamine and N-isobutyl-sec-butylamine. chemicalbook.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the n-butyl and 3-methylbutyl (isoamyl) chains. The protons on the carbons adjacent to the nitrogen atom (α-protons) will be the most deshielded, appearing at a lower field (higher ppm value) due to the electron-withdrawing effect of the nitrogen. Protons further down the alkyl chains will appear at progressively higher fields (lower ppm values). The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. Similar to the ¹H NMR spectrum, the carbons bonded directly to the nitrogen (α-carbons) will have the largest chemical shifts. The chemical shifts of the other carbons will depend on their position within the n-butyl and 3-methylbutyl groups.

Predicted ¹H NMR Data for N-butyl-3-methylbutan-1-amine:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1'~ 2.5 - 2.7Triplet~ 7.0
H-2'~ 1.4 - 1.6Sextet~ 7.0
H-3'~ 1.3 - 1.5Sextet~ 7.5
H-4'~ 0.9Triplet~ 7.5
H-1~ 2.5 - 2.7Triplet~ 7.5
H-2~ 1.3 - 1.5Quartet~ 7.5
H-3~ 1.6 - 1.8Nonet~ 6.5
H-4, H-5~ 0.9Doublet~ 6.5
NH~ 0.7 - 1.5Broad Singlet-

Predicted ¹³C NMR Data for N-butyl-3-methylbutan-1-amine:

CarbonPredicted Chemical Shift (ppm)
C-1'~ 50 - 52
C-2'~ 32 - 34
C-3'~ 20 - 22
C-4'~ 13 - 15
C-1~ 52 - 54
C-2~ 38 - 40
C-3~ 26 - 28
C-4, C-5~ 22 - 24

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignment of complex molecules like N-butyl-3-methylbutan-1-amine by revealing correlations between different nuclei. scripps.edursc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of N-butyl-3-methylbutan-1-amine, cross-peaks would be observed between H-1' and H-2', H-2' and H-3', and H-3' and H-4' in the n-butyl chain. Similarly, for the 3-methylbutyl chain, correlations would be seen between H-1 and H-2, H-2 and H-3, and H-3 and the methyl protons H-4/H-5. This confirms the connectivity within each alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. uzh.chcolumbia.edu The HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the chemical shift of H-1' to that of C-1', H-2' to C-2', and so on for all protonated carbons in the molecule. This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For N-butyl-3-methylbutan-1-amine, with a molecular formula of C9H21N, the calculated exact mass is 143.1674 g/mol . mdpi.com An HRMS experiment would be expected to yield a measured mass very close to this value, thereby confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.orgnih.gov This provides detailed information about the structure of the parent ion and its fragmentation pathways.

For N-butyl-3-methylbutan-1-amine, the most common fragmentation pathway in electron ionization (EI) mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. The fragmentation of N-butyl-3-methylbutan-1-amine would be expected to produce several characteristic fragment ions. The loss of a propyl radical from the n-butyl chain would result in an ion at m/z 100. Alternatively, the loss of an isobutyl radical from the 3-methylbutyl chain would lead to an ion at m/z 86. Another significant fragmentation would be the loss of a butyl radical, leading to a fragment at m/z 86 as well. The base peak in the spectrum is often the result of the most stable fragment, which in this case would likely be one of the iminium ions formed through α-cleavage.

Predicted Major Fragments in the MS/MS Spectrum of N-butyl-3-methylbutan-1-amine:

m/zPossible Fragment Structure
143[M]⁺
128[M - CH₃]⁺
100[M - C₃H₇]⁺
86[M - C₄H₉]⁺
72[CH₃CH₂CH₂CH=NH₂]⁺
58[CH₃CH(CH₃)CH₂=NH₂]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn It is an ideal method for analyzing the purity of volatile compounds like N-butyl-3-methylbutan-1-amine and for identifying any volatile impurities.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to interactions with the silanol (B1196071) groups on the surface of standard GC columns, resulting in peak tailing and poor chromatographic resolution. vt.edu To mitigate these issues, specialized columns for amine analysis, which have been deactivated to reduce surface activity, are often employed. mdpi.comvt.edu Alternatively, derivatization of the amine with a suitable reagent can be performed to create a less polar and more volatile derivative that exhibits better chromatographic behavior. nih.gov

The purity of a N-butyl-3-methylbutan-1-amine sample can be determined by the presence of a single major peak in the total ion chromatogram (TIC). The mass spectrum of this peak can then be used to confirm the identity of the compound. Any minor peaks in the chromatogram would indicate the presence of impurities, which can be identified by their respective mass spectra. The Kovats retention index, a measure of the retention time of a compound relative to a series of n-alkanes, for N-butyl-3-methylbutan-1-amine on a non-polar stationary phase is reported to be 1006, which can aid in its identification in complex mixtures. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the elucidation of functional groups present in N-butyl-3-methylbutan-1-amine. As a secondary amine, its vibrational spectra exhibit characteristic bands that confirm its molecular structure.

The infrared spectra of amines are particularly revealing. wpmucdn.com Secondary amines like N-butyl-3-methylbutan-1-amine are distinguished by a single, weak absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com This contrasts with primary amines, which show two bands in this region, and tertiary amines, which show none. wpmucdn.comorgchemboulder.com Another key feature for secondary amines is the N-H wagging vibration, a strong, broad band that appears in the 910-665 cm⁻¹ range. orgchemboulder.com

The C-N stretching vibration for aliphatic amines like N-butyl-3-methylbutan-1-amine typically appears as a medium to weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com The spectrum will also be rich in bands corresponding to the hydrocarbon portions of the molecule. The stretching vibrations of the C-H bonds in the butyl and 3-methylbutyl groups are expected in the 2960-2800 cm⁻¹ range. wpmucdn.com Bending vibrations for CH₂ and CH₃ groups will also be present in the fingerprint region (1500-1250 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. While the N-H stretching vibration is often weak in the Raman spectrum, the C-H and C-C skeletal vibrations of the alkyl chains typically produce strong Raman signals, aiding in the complete structural confirmation. researchgate.net

Table 1: Characteristic Vibrational Frequencies for N-butyl-3-methylbutan-1-amine

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
N-H Stretch3350-3310IRWeak to Medium
C-H Stretch (Aliphatic)2960-2850IR, RamanStrong
N-H Wag910-665IRStrong, Broad
C-N Stretch (Aliphatic)1250-1020IRMedium to Weak
CH₂/CH₃ Bending1500-1250IR, RamanMedium to Weak
C-C Skeletal Vibrations1250-800RamanMedium to Strong

Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of N-butyl-3-methylbutan-1-amine from complex mixtures and for its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods, with the choice depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for a basic compound like N-butyl-3-methylbutan-1-amine often involves reverse-phase chromatography. sielc.com A C18 column is a common choice for the stationary phase. lmaleidykla.lt

Due to the amine's basic nature, peak tailing can be an issue. To mitigate this, the mobile phase is often acidified. A mixture of acetonitrile (B52724) and water with an acid modifier like formic acid or acetic acid is frequently used. sielc.comnih.gov The acid serves to protonate the amine, improving its interaction with the stationary phase and resulting in better peak shape. nih.gov Detection can be achieved using a UV detector, although the chromophore in this aliphatic amine is weak. More sensitive detection can be achieved with a mass spectrometer (LC-MS). nih.gov

Table 2: Exemplary HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size) lmaleidykla.lt
Mobile Phase Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid sielc.comnih.gov
Flow Rate 0.8 - 1.0 mL/min lmaleidykla.lt
Detector UV (e.g., 205 nm) or Mass Spectrometry (MS) lmaleidykla.ltnih.gov
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile amines. ccsknowledge.com Given the boiling point of N-butyl-3-methylbutan-1-amine, GC is a highly suitable method. The primary challenge in the GC analysis of amines is their tendency to interact with active sites in the injection port and on the column, leading to poor peak shape and loss of analyte. bre.com

To address this, specialized columns for amine analysis, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine), are often employed. ccsknowledge.com Alternatively, derivatization of the amine can be performed to improve its chromatographic properties. researchgate.net Helium is typically used as the carrier gas. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. researchgate.net

Table 3: Exemplary GC Method Parameters

ParameterCondition
Column Capillary column for amines (e.g., 30m x 0.32mm ID, 4.0µm film) researchgate.net
Carrier Gas Helium researchgate.net
Inlet Temperature 250 °C
Oven Program Initial 50°C, ramp to 250°C at 10°C/min researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)

The parent molecule, N-butyl-3-methylbutan-1-amine, is not chiral. However, if derivatives of this amine are synthesized that introduce a chiral center, chiral chromatography would be necessary to separate and quantify the enantiomers. For example, a reaction at the nitrogen atom or at one of the alkyl chains could potentially create a stereocenter.

In such hypothetical cases, chiral stationary phases (CSPs) would be employed in either HPLC or GC. These phases are designed to interact differently with each enantiomer, leading to their separation. The specific choice of the chiral selector on the stationary phase would depend on the exact structure of the chiral derivative. Common chiral selectors include cyclodextrins and their derivatives for both GC and HPLC. The development of such a method would require screening different chiral columns and mobile phases (for HPLC) or temperature programs (for GC) to achieve baseline separation of the enantiomeric pair.

Theoretical and Computational Chemistry Studies of N Butyl 3 Methylbutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-butyl-3-methylbutan-1-amine, such studies would offer significant insights.

A detailed analysis of the electronic structure of N-butyl-3-methylbutan-1-amine would involve mapping the electron density distribution to understand the nature of its covalent bonds, the polarity of the molecule, and the localization of the nitrogen lone pair, which is crucial for its chemical reactivity. While general principles of chemical bonding apply, specific quantitative data from methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) are not found in dedicated studies of this compound.

Due to the flexibility of its butyl and isoamyl chains, N-butyl-3-methylbutan-1-amine can exist in numerous conformational states. A conformer analysis would involve systematically identifying these different spatial arrangements and calculating their relative energies to determine the most stable conformers. This process would generate a potential energy surface, highlighting the energy barriers between different conformations. Such specific energy landscapes for this molecule are not documented in the available literature.

Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can help in the structural elucidation of the molecule. While there are databases that provide predicted spectra for various compounds, specific, peer-reviewed computational studies detailing the predicted 1H and 13C NMR spectra for N-butyl-3-methylbutan-1-amine and the methodology used are not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their movements and interactions with their environment.

MD simulations could reveal how the conformational preferences of N-butyl-3-methylbutan-1-amine change in different environments, such as in the gas phase, in a non-polar solvent, or in an aqueous solution. This would provide insights into how intermolecular forces influence the molecule's shape and flexibility. While studies on the dynamics of other secondary amines exist, specific research on the conformational dynamics of N-butyl-3-methylbutan-1-amine is absent from the surveyed literature. researchgate.net

The way N-butyl-3-methylbutan-1-amine interacts with solvent molecules is critical to understanding its solubility and chemical behavior in solution. MD simulations can be used to calculate solvation free energies and to visualize the specific interactions, such as hydrogen bonding between the amine's N-H group and solvent molecules. Although general studies on the solvation of amines have been conducted, a focused analysis of the solvation of N-butyl-3-methylbutan-1-amine, including detailed intermolecular interaction energies and radial distribution functions in various solvents, has not been found. capes.gov.br

Reaction Modeling and Transition State Characterization

There is currently a lack of published research detailing the reaction modeling and transition state characterization of N-butyl-3-methylbutan-1-amine. Computational studies investigating its reaction pathways, the energies of reactants, products, and intermediates, and the geometric and energetic properties of transition states are not found in the available scientific literature.

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Reactivity

Similarly, specific QSAR studies to predict the chemical reactivity of N-butyl-3-methylbutan-1-amine are not documented in the searched scientific literature. While QSAR is a common method for correlating molecular structure with chemical or biological activity, no models specifically developed for or applied to the chemical reactivity of this compound have been identified. nih.gov

Due to the absence of specific research findings on these topics for N-butyl-3-methylbutan-1-amine, no data tables or detailed research findings can be presented.

Role of N Butyl 3 Methylbutan 1 Amine in Organic Synthesis and Chemical Processes

N-butyl-3-methylbutan-1-amine as a Building Block in Complex Molecule Synthesis

The structure of N-butyl-3-methylbutan-1-amine, featuring a secondary amine with sterically distinct n-butyl and isoamyl groups, makes it a potentially valuable building block in the synthesis of more complex molecules. Its utility stems from the reactivity of the secondary amine nitrogen and the influence of its alkyl substituents on the properties of the resulting products.

Precursor in Multistep Organic Transformations

In multistep organic transformations, N-butyl-3-methylbutan-1-amine can serve as a versatile precursor. The secondary amine functionality allows for a variety of chemical modifications, including alkylation, acylation, and arylation, to introduce the N-butyl-isoamyl motif into a target structure. These reactions are fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

The general reactivity of secondary amines suggests that N-butyl-3-methylbutan-1-amine would readily participate in reactions such as:

N-Alkylation: Reaction with alkyl halides or other electrophilic carbon sources to form tertiary amines. The resulting tertiary amines can be key intermediates or final products with specific biological or material properties.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This transformation is crucial for the synthesis of a vast array of stable and functional compounds.

Mannich Reaction: Condensation with an aldehyde and a compound containing an active hydrogen to form a Mannich base. These products are valuable intermediates in the synthesis of more complex natural products and pharmaceuticals.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl amines. This modern synthetic method allows for the construction of carbon-nitrogen bonds that are prevalent in many biologically active molecules.

Incorporation into Macrocyclic Systems

Macrocycles, large ring-containing molecules, are of significant interest in areas such as host-guest chemistry, catalysis, and drug discovery. The incorporation of amine functionalities into macrocyclic frameworks is a common strategy to impart specific binding properties or to serve as a reactive handle for further functionalization.

N-butyl-3-methylbutan-1-amine could be incorporated into macrocyclic systems through several synthetic strategies. One common approach involves the reaction of the secondary amine with difunctional electrophiles, such as diacyl chlorides or dialdehydes, in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization. The distinct alkyl groups on the nitrogen atom of N-butyl-3-methylbutan-1-amine would influence the conformation and properties of the resulting macrocycle, potentially leading to novel host-guest recognition capabilities or catalytic activities.

Reaction Type Reactants Product Type Potential Application of Product
N-AlkylationAlkyl HalideTertiary AminePharmaceutical Intermediate
N-AcylationAcyl ChlorideAmideSpecialty Chemical
Mannich ReactionAldehyde, Active Hydrogen CompoundMannich BaseNatural Product Synthesis
Buchwald-Hartwig AminationAryl HalideN-Aryl AmineBiologically Active Molecule
MacrocyclizationDiacyl ChlorideMacrocyclic AmideHost-Guest Chemistry

N-butyl-3-methylbutan-1-amine as a Reagent in Catalytic Cycles

The utility of amines extends beyond their role as mere building blocks; they are also pivotal as reagents and catalysts in a multitude of chemical transformations.

Organocatalytic Applications

In enamine catalysis, a secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The steric bulk of the N-butyl and isoamyl groups in N-butyl-3-methylbutan-1-amine would likely influence the stereochemical outcome of such reactions, a critical aspect in asymmetric synthesis.

Ligand in Transition Metal Catalysis

The nitrogen atom of N-butyl-3-methylbutan-1-amine possesses a lone pair of electrons that can coordinate to transition metals, making it a potential ligand in transition metal catalysis. The nature of the alkyl substituents on the nitrogen atom would modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

For instance, in palladium-catalyzed cross-coupling reactions, amine ligands can play a crucial role in stabilizing the active catalytic species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The specific steric profile of N-butyl-3-methylbutan-1-amine could offer unique advantages in certain catalytic systems, potentially leading to improved yields or selectivities compared to more common amine ligands.

Applications in Polymer and Materials Science (e.g., as a cross-linker or curing agent in specific matrices)

Amines are widely used in polymer and materials science, most notably as curing agents for epoxy resins. The reaction of the amine's active hydrogen with the epoxide groups of the resin leads to the formation of a cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material.

While primary amines are more commonly used as they possess two active hydrogens for cross-linking, secondary amines like N-butyl-3-methylbutan-1-amine can act as chain extenders or modify the properties of the final polymer. By reacting with an epoxy group, a secondary amine terminates a growing polymer chain at that point, which can be useful for controlling the cross-link density and, consequently, the mechanical properties of the cured material, such as its flexibility and toughness.

The incorporation of the bulky and flexible n-butyl and isoamyl groups from N-butyl-3-methylbutan-1-amine into the polymer matrix could also impact properties like glass transition temperature and moisture resistance.

Application Area Role of N-butyl-3-methylbutan-1-amine Potential Effect
OrganocatalysisCatalystFormation of enamine/iminium ion intermediates, influencing stereoselectivity.
Transition Metal CatalysisLigandModulation of metal center's electronic and steric properties, affecting catalytic activity and selectivity.
Polymer ScienceChain Extender/Curing Agent ModifierControl of cross-link density, modification of mechanical properties (e.g., flexibility, toughness).

Role in Industrial Chemical Manufacturing Processes

While specific industrial manufacturing processes for 1-Butanamine, N-butyl-3-methyl- are not extensively documented in publicly available literature, its structural features as a sterically hindered secondary amine suggest its potential role as a valuable intermediate and modifier in various chemical production processes. The presence of both a linear butyl group and a branched isopentyl (3-methylbutyl) group attached to the nitrogen atom imparts unique steric and electronic properties that can be leveraged in industrial synthesis.

As an Intermediate for Speciality Chemicals

The utility of 1-Butanamine, N-butyl-3-methyl- in organic synthesis lies in its nature as a secondary amine, which allows it to be a precursor to a variety of more complex molecules. Sterically hindered secondary amines are known to be important building blocks in the synthesis of specialty chemicals. researchgate.nettandfonline.com

One significant area of application for such amines is in the production of polymer additives . Sterically hindered amines (HAS) are a major class of light stabilizers for polymers, protecting them from degradation by UV light and thermal stress. tandfonline.com While the most common HAS are derivatives of 2,2,6,6-tetramethylpiperidine, the fundamental principle of using sterically hindered amines to scavenge free radicals is broadly applicable. 1-Butanamine, N-butyl-3-methyl-, through further functionalization, could potentially be incorporated into the structure of such stabilizers.

Furthermore, secondary amines are crucial intermediates in the synthesis of various agrochemicals and pharmaceuticals . The N-H bond can be readily functionalized to introduce other molecular fragments, leading to compounds with desired biological activity. The specific combination of alkyl groups in 1-Butanamine, N-butyl-3-methyl- could influence the lipophilicity and steric profile of the final product, which are critical parameters for the efficacy of many active ingredients.

The reactivity of secondary amines also allows for their use in the synthesis of corrosion inhibitors and surfactants . The lone pair of electrons on the nitrogen atom can adsorb onto metal surfaces, forming a protective layer against corrosion. By modifying the structure of 1-Butanamine, N-butyl-3-methyl-, for example, by ethoxylation or other derivatizations, it could be tailored for specific applications in this field.

Process Efficiency and Selectivity in Large-Scale Production

The large-scale production of a specific secondary amine like 1-Butanamine, N-butyl-3-methyl- presents challenges related to process efficiency and selectivity. The primary goal is to maximize the yield of the desired secondary amine while minimizing the formation of by-products, such as the corresponding primary and tertiary amines.

A common method for synthesizing secondary amines is the N-alkylation of a primary amine . rsc.orgdesigner-drug.com In the case of 1-Butanamine, N-butyl-3-methyl-, this would involve the reaction of either n-butylamine with 3-methyl-1-halobutane or 3-methylbutan-1-amine with a butyl halide.

Key challenges in selective N-alkylation include:

Over-alkylation: The newly formed secondary amine can react further with the alkylating agent to produce a tertiary amine. acs.org

Competing reactions: The reaction conditions can sometimes promote elimination reactions, especially with sterically hindered substrates.

To address these challenges and improve process efficiency and selectivity, several strategies are employed in industrial settings:

Control of Stoichiometry: Carefully controlling the molar ratio of the reactants can favor the formation of the secondary amine. Using an excess of the primary amine can increase the probability of the alkylating agent reacting with it rather than the secondary amine product.

Catalyst Selection: Various catalysts can be used to promote selective N-alkylation. For instance, certain phase-transfer catalysts can facilitate the reaction between an aqueous solution of the amine salt and an organic solution of the alkylating agent, often with improved selectivity.

Reaction Conditions: Optimizing temperature, pressure, and solvent can significantly impact the reaction outcome. Lower temperatures generally favor mono-alkylation over di-alkylation.

Use of Protecting Groups: Although less desirable for large-scale production due to additional steps, protecting the primary amine to allow for only a single alkylation event and subsequent deprotection can be a highly selective route.

Recent research has focused on developing more efficient and selective methods for secondary amine synthesis. These include catalytic reductive amination of aldehydes or ketones and the use of novel catalyst systems that can operate under milder conditions with higher selectivity. rsc.orgnih.gov For the synthesis of 1-Butanamine, N-butyl-3-methyl-, a potential industrial process would likely involve a continuous flow reaction system, which allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

The table below summarizes potential synthetic routes and the key factors influencing efficiency and selectivity.

Synthetic RouteReactant 1Reactant 2Key Factors for Efficiency & Selectivity
N-Alkylationn-Butylamine3-Methyl-1-halobutaneStoichiometry, temperature control, catalyst choice
N-Alkylation3-Methylbutan-1-aminen-Butyl halideStoichiometry, temperature control, catalyst choice
Reductive Aminationn-Butylamine3-Methylbutanal (B7770604)Catalyst (e.g., Pd/C, Raney Ni), hydrogen pressure, temperature
Reductive Amination3-Methylbutan-1-amineButanalCatalyst (e.g., Pd/C, Raney Ni), hydrogen pressure, temperature

Derivatives and Analogues of N Butyl 3 Methylbutan 1 Amine: Synthesis and Chemical Properties

Synthesis of Substituted N-butyl-3-methylbutan-1-amine Analogues

The synthesis of analogues of N-butyl-3-methylbutan-1-amine can be methodically approached by modifying the alkyl substituents on the nitrogen atom. Key strategies include varying the length and branching of the alkyl chains and introducing additional functional groups to the molecular framework. These modifications are primarily achieved through two robust synthetic methodologies: reductive amination and direct alkylation of a primary amine.

Varying Alkyl Chain Lengths and Branching

The synthesis of a homologous series of N-alkyl-3-methylbutan-1-amines, where the N-alkyl group is systematically altered (e.g., methyl, ethyl, propyl), provides a platform to study the impact of chain length on the compound's properties. Reductive amination stands out as a highly effective method for this purpose. masterorganicchemistry.comnih.govresearchgate.net This reaction typically involves the condensation of 3-methylbutanal (B7770604) (isovaleraldehyde) with a primary amine (such as methylamine, ethylamine, or propylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comresearchgate.net The latter is often preferred for its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comresearchgate.net

Alternatively, direct alkylation of 3-methylbutan-1-amine (isoamylamine) with various alkyl halides (e.g., iodomethane, bromoethane, 1-bromopropane) presents another viable synthetic route. nih.govlehigh.edu This method, however, can be complicated by over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, as the product amine is often more nucleophilic than the starting primary amine. lehigh.edumasterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to favor the desired mono-alkylation product. lehigh.edu

The branching of the alkyl chains introduces steric hindrance around the nitrogen atom, which can significantly influence the reactivity of the resulting amine. For instance, the synthesis of N-(tert-butyl)-3-methylbutan-1-amine is challenging via direct alkylation with tert-butyl bromide due to the high propensity for elimination reactions. sciencemadness.org In such cases, reductive amination or other specialized synthetic strategies are more suitable. The study of sterically hindered amines is an active area of research, with investigations into the limits of amine alkylation and the resulting geometric and conformational properties of these crowded molecules. researchgate.netnih.gov

Table 1: Illustrative Synthesis of N-Alkyl-3-methylbutan-1-amine Analogues via Reductive Amination

N-Alkyl GroupPrimary AmineAldehydeReducing AgentTypical SolventIndicative Yield (%)
MethylMethylamine3-MethylbutanalNaBH₃CNMethanol85-95
EthylEthylamine3-MethylbutanalNaBH₃CNMethanol80-90
PropylPropylamine3-MethylbutanalNaBH₃CNMethanol75-85
ButylButylamine3-MethylbutanalNaBH₃CNMethanol70-80

Note: The yields provided are representative and can vary based on specific reaction conditions.

Introduction of Additional Functional Groups

The incorporation of additional functional groups into the N-butyl-3-methylbutan-1-amine scaffold opens avenues for creating derivatives with tailored chemical properties. This can be achieved by utilizing starting materials that already contain the desired functionality. For example, reductive amination of 3-methylbutanal with an amino alcohol, such as 4-amino-1-butanol, would yield an N-substituted analogue bearing a hydroxyl group. The compatibility of various functional groups with the chosen synthetic method is a key consideration. Reductive amination is known to tolerate a range of functionalities, including esters, nitriles, and even some halides, under appropriate conditions. nih.gov

Another approach involves the post-synthetic modification of a pre-formed N-butyl-3-methylbutan-1-amine derivative. For instance, an analogue containing a terminal alkene could be subjected to hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to generate a diol. The synthesis of derivatives with functional groups like amides can be achieved by reacting N-butyl-3-methylbutan-1-amine with an appropriate acyl chloride or anhydride (B1165640). fishersci.ca The synthesis of complex molecules often relies on such multi-step sequences, where the strategic introduction of functional groups is paramount.

Comparative Study of Reactivity and Mechanistic Differences Among Analogues

The structural variations in the N-alkyl and 3-methylbutyl moieties of these amine analogues lead to significant differences in their reactivity, which can be rationalized by considering electronic and steric effects.

The basicity of the amine, a measure of the availability of the nitrogen lone pair for donation to a proton or other electrophile, is influenced by the electronic nature of the alkyl groups. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus enhances basicity. sciencemadness.org Therefore, as the length of the N-alkyl chain increases from methyl to butyl, a slight increase in basicity is expected.

The mechanism of reactions involving these amines can also be influenced by their structure. For instance, in nucleophilic substitution reactions with alkyl halides, primary and secondary amines typically react via an SN2 mechanism. lehigh.edu However, with highly hindered tertiary amines or tertiary alkyl halides, an SN1 mechanism involving a carbocation intermediate may become more favorable. sciencemadness.org The branching of the alkyl chains, such as the presence of a tert-butyl group, significantly impacts the preferred reaction pathway, often favoring elimination over substitution. sciencemadness.org

Advanced Characterization of N-butyl-3-methylbutan-1-amine Derivatives

The unambiguous identification and structural elucidation of N-butyl-3-methylbutan-1-amine and its derivatives rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule. The chemical shifts of protons on carbons adjacent to the nitrogen atom are typically found in the downfield region (around 2.5-3.0 ppm) due to the deshielding effect of the electronegative nitrogen. lehigh.edu The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for piecing together the carbon framework. For secondary amines, the N-H proton often appears as a broad singlet, and its chemical shift can be variable. ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbons directly bonded to the nitrogen are also shifted downfield.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the N-H bond in primary and secondary amines. Secondary amines, such as N-butyl-3-methylbutan-1-amine and its analogues with a single N-H bond, exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. lehigh.edu This peak is typically weaker and sharper than the broad O-H stretch of alcohols. Tertiary amines, which lack an N-H bond, will not show an absorption in this region. The C-N stretching vibration can also be observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can aid in structure determination. A key fragmentation pathway for aliphatic amines is the α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. foodb.ca This results in the formation of a resonance-stabilized iminium cation. For N-butyl-3-methylbutan-1-amine, α-cleavage can occur on either side of the nitrogen, leading to characteristic fragment ions that can help confirm the structure. The molecular ion peak (M⁺) for compounds containing an odd number of nitrogen atoms will have an odd mass-to-charge ratio (m/z), which is a useful diagnostic tool. foodb.ca

Table 2: Expected Spectroscopic Data for N-butyl-3-methylbutan-1-amine

Spectroscopic TechniqueKey FeatureExpected Observation
¹H NMRChemical Shift (ppm)~2.5-2.7 (t, 2H, -CH₂-N-), ~2.5-2.7 (t, 2H, -N-CH₂-), ~1.3-1.6 (m, 4H, -CH₂-CH₂-), ~0.9 (d, 6H, -CH(CH₃)₂), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMRChemical Shift (ppm)~50-55 (-CH₂-N-), ~45-50 (-N-CH₂-), ~30-35 (-CH₂-), ~25-30 (-CH-), ~20-25 (-CH₃)
IR SpectroscopyWavenumber (cm⁻¹)~3300-3500 (N-H stretch, weak-medium), ~2850-2960 (C-H stretch), ~1120-1250 (C-N stretch)
Mass Spectrometrym/z143 (M⁺), fragments from α-cleavage

Note: The spectroscopic data provided are illustrative and based on general principles and data for similar compounds. Actual values may vary.

Environmental Chemistry and Degradation Pathways of N Butyl 3 Methylbutan 1 Amine

Methodologies for Tracking N-butyl-3-methylbutan-1-amine in Complex Environmental Matrices

The detection and quantification of N-butyl-3-methylbutan-1-amine in environmental samples such as water, soil, and air require sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of aliphatic amines.

Due to the polarity and potential for peak tailing of free amines in GC analysis, derivatization is often a necessary step to improve chromatographic performance and sensitivity. Common derivatizing agents for amines include benzoyl chloride, dansyl chloride, and silylating agents, which convert the amines into less polar and more volatile derivatives.

For LC-MS/MS analysis, derivatization can also be employed to enhance ionization efficiency and chromatographic retention on reversed-phase columns. Sample preparation for environmental matrices typically involves extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the target analyte from the complex sample matrix prior to instrumental analysis.

Table 8.4: Analytical Techniques for Aliphatic Amines

Technique Sample Matrix Sample Preparation Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) Water, Soil, Air LLE, SPE Benzoyl chloride, silylating agents

Green Chemistry Approaches for N Butyl 3 Methylbutan 1 Amine

Sustainable Synthetic Methods for N-butyl-3-methylbutan-1-amine Production

The primary route for the synthesis of N-butyl-3-methylbutan-1-amine is the reductive amination of 3-methylbutanal (B7770604) (isovaleraldehyde) with n-butylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine. Green chemistry approaches to this synthesis focus on improving the environmental profile of each step.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reactions offer a significant improvement in this regard.

Table 1: Representative Conditions for Solvent-Free Reductive Amination of Aldehydes with Primary Amines This table presents generalized data for analogous reactions, as specific data for N-butyl-3-methylbutan-1-amine was not found.

AldehydeAmineReducing AgentCatalyst/ActivatorTemperature (°C)Reaction Time (h)Yield (%)
BenzaldehydeAnilineNaBH₄p-TsOH·H₂ORoom Temp295
HeptanalBenzylamine (B48309)NaBH₄Boric AcidRoom Temp392
Cyclohexanecarboxaldehyden-PropylamineNaBH₄None (grinding)Room Temp188

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net In the synthesis of N-butyl-3-methylbutan-1-amine, ionic liquids can serve as both the solvent and a catalyst.

The use of Brønsted acidic ionic liquids can catalyze the formation of the imine intermediate from 3-methylbutanal and n-butylamine. The subsequent reduction can then be carried out in the same medium. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) has been used as a recyclable solvent for the reductive amination of various aldehydes and ketones with excellent yields and selectivity, often without the need for an additional catalyst. rsc.org The non-volatile nature of ionic liquids simplifies product separation, which can often be achieved by simple extraction, and allows for the recovery and reuse of the solvent/catalyst system. While direct application on N-butyl-3-methylbutan-1-amine synthesis is not explicitly detailed in the literature, the successful use of ionic liquids in analogous reductive amination reactions suggests its high potential. researchgate.netwikipedia.org

Table 2: Reductive Amination of Aldehydes in Ionic Liquids This table presents generalized data for analogous reactions, as specific data for N-butyl-3-methylbutan-1-amine was not found.

AldehydeAmineReducing AgentIonic LiquidTemperature (°C)Reaction Time (h)Yield (%)
BenzaldehydeAnilineNaBH₄[BMIM][BF₄]90197
4-ChlorobenzaldehydeBenzylamineNaBH₄[BMIM][BF₄]901.595
Octanaln-HexylamineNaBH₄[Et₃NH][HSO₄]80293

Catalytic hydrogenation is a highly atom-economical method for the reduction of the imine intermediate formed from 3-methylbutanal and n-butylamine. This process typically utilizes molecular hydrogen (H₂) as the reducing agent and a solid, recyclable catalyst. researchgate.net The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel, simplifies the purification process as the catalyst can be easily removed by filtration. diva-portal.orgrsc.org

This method avoids the use of stoichiometric metal hydride reducing agents, which generate significant amounts of waste. The reaction can often be carried out under mild conditions of temperature and pressure. rsc.org The efficiency and selectivity of the hydrogenation are highly dependent on the choice of catalyst, support, and reaction conditions. For the synthesis of secondary amines from aldehydes and primary amines, high yields have been reported using various supported metal catalysts. diva-portal.org

Table 3: Heterogeneous Catalytic Hydrogenation for Secondary Amine Synthesis This table presents generalized data for analogous reactions, as specific data for N-butyl-3-methylbutan-1-amine was not found.

AldehydeAmineCatalystH₂ Pressure (bar)Temperature (°C)SolventYield (%)
BenzaldehydeAniline5% Pd/C20120Methanol98
Heptanaln-Butylamine5% Pt/Al₂O₃525Methanol99
FurfuralAnilineRaney Ni1080Isopropanol92

Atom Economy and Waste Minimization in N-butyl-3-methylbutan-1-amine Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net The ideal reaction has an atom economy of 100%.

The synthesis of N-butyl-3-methylbutan-1-amine via reductive amination of 3-methylbutanal with n-butylamine can be highly atom-economical, especially when using catalytic hydrogenation.

Reaction: C₅H₁₀O (3-methylbutanal) + C₄H₁₁N (n-butylamine) + H₂ → C₉H₂₁N (N-butyl-3-methylbutan-1-amine) + H₂O

Molecular Weights:

3-methylbutanal (C₅H₁₀O): 86.13 g/mol

n-butylamine (C₄H₁₁N): 73.14 g/mol

Hydrogen (H₂): 2.02 g/mol

N-butyl-3-methylbutan-1-amine (C₉H₂₁N): 143.27 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = [143.27 / (86.13 + 73.14 + 2.02)] x 100% = 88.8%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product. The only byproduct is water, which is environmentally benign. This is a significant improvement over synthetic routes that generate stoichiometric amounts of waste. researchgate.netnih.gov

Waste minimization is a broader concept that includes not only the reduction of byproducts but also the elimination of waste from solvents, catalysts, and purification processes. rsc.org The green chemistry approaches discussed above contribute significantly to waste minimization:

Solvent-free reactions eliminate solvent waste entirely. researchgate.net

Ionic liquids can be recycled and reused, minimizing solvent waste. rsc.org

Heterogeneous catalysts are easily separated and can be reused multiple times, reducing catalyst waste. diva-portal.org

Electrochemical methods can also minimize waste by avoiding stoichiometric redox reagents. researchgate.netnih.gov

Renewable Feedstock Utilization for N-butyl-3-methylbutan-1-amine Precursors

A key aspect of green chemistry is the use of renewable feedstocks to reduce our reliance on fossil fuels. mdpi.com The precursors for N-butyl-3-methylbutan-1-amine, namely 3-methylbutanal and n-butylamine, can potentially be derived from biomass.

3-Methylbutanal (Isovaleraldehyde): 3-Methylbutanal can be produced from isoamyl alcohol (3-methyl-1-butanol), which is a component of fusel oil, a byproduct of ethanol (B145695) fermentation from biomass. google.com The conversion of isoamyl alcohol to 3-methylbutanal can be achieved through catalytic oxidation or dehydrogenation. nih.gov Biocatalytic routes using alcohol dehydrogenases are also being explored.

n-Butylamine: n-Butylamine can be synthesized from n-butanol, which can be produced from renewable resources through the ABE (acetone-butanol-ethanol) fermentation of biomass. nih.govgoogle.com The conversion of n-butanol to n-butylamine is typically achieved through amination with ammonia (B1221849) over a catalyst. researchgate.netmdpi.com

The utilization of these bio-based precursors would significantly enhance the green profile of N-butyl-3-methylbutan-1-amine synthesis, creating a more sustainable production pathway from renewable resources. mdpi.com

Future Research Directions for N Butyl 3 Methylbutan 1 Amine

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing N-butyl-3-methylbutan-1-amine is a crucial area for future research. Current synthetic strategies for secondary amines often rely on traditional methods that can have limitations in terms of selectivity and environmental impact. nih.govresearchgate.net Future investigations should focus on greener and more atom-economical approaches.

One promising avenue is the advancement of reductive amination techniques. This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to the target secondary amine. chemistrysteps.comlibretexts.org For the synthesis of N-butyl-3-methylbutan-1-amine, this could involve reacting butanal with 3-methylbutan-1-amine or 3-methylbutanal (B7770604) with n-butylamine, followed by reduction. Future research could explore the use of milder and more selective reducing agents, such as sodium triacetoxyborohydride (B8407120), to improve reaction efficiency and substrate tolerance. acs.org

Another key area is the catalytic amination of alcohols , also known as the "borrowing hydrogen" methodology. dntb.gov.uaresearchgate.net This process involves the reaction of an alcohol with an amine, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation. mdpi.com This approach is highly atom-economical as it produces water as the only byproduct. dntb.gov.ua Research in this area could focus on developing novel homogenous or heterogeneous catalysts, potentially based on iridium or ruthenium, to facilitate the direct synthesis of N-butyl-3-methylbutan-1-amine from n-butanol and 3-methylbutan-1-amine or isopentanol and n-butylamine. dntb.gov.ua

Synthetic Method Potential Reactants Key Research Focus
Reductive AminationButanal and 3-methylbutan-1-amine OR 3-methylbutanal and n-butylamineDevelopment of mild and selective reducing agents. acs.org
Catalytic Amination of Alcoholsn-Butanol and 3-methylbutan-1-amine OR Isopentanol and n-butylamineDesign of efficient homogeneous and heterogeneous catalysts. dntb.gov.uaresearchgate.net

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving N-butyl-3-methylbutan-1-amine is fundamental to controlling its reactivity and expanding its utility. Future research should aim to elucidate the mechanistic details of its formation and its participation in various chemical transformations.

For instance, in the context of reductive amination , detailed kinetic and mechanistic studies can help optimize reaction conditions. Understanding the formation and reduction of the imine intermediate is key. chemistrysteps.com Similarly, for catalytic amination of alcohols , unraveling the catalytic cycle, including the dehydrogenation of the alcohol, imine formation, and subsequent hydrogenation, is crucial for designing more efficient catalysts. mdpi.comresearchgate.net

Furthermore, the reactivity of the N-H bond and the lone pair of electrons on the nitrogen atom in N-butyl-3-methylbutan-1-amine makes it a potential participant in various reactions, such as nucleophilic substitution and addition reactions. chemistrystudent.comstudysmarter.co.uk Future studies could investigate its role in forming enamines from aldehydes and ketones, which are versatile intermediates in organic synthesis. masterorganicchemistry.com The mechanism of enamine formation involves the initial formation of an iminium ion, followed by deprotonation at the alpha-carbon. masterorganicchemistry.com Investigating the kinetics and thermodynamics of these steps for N-butyl-3-methylbutan-1-amine would be highly valuable.

Reaction Type Mechanistic Aspect to Investigate Potential Research Technique
Reductive AminationKinetics of imine formation and reduction.In-situ spectroscopic monitoring (e.g., NMR, IR).
Catalytic AminationElucidation of the catalytic cycle and identification of intermediates.Isotope labeling studies and computational modeling.
Enamine FormationThermodynamic and kinetic parameters of iminium ion and enamine formation.Spectroscopic and computational studies.

Expansion of Applications in Emerging Chemical Fields

While the current applications of N-butyl-3-methylbutan-1-amine are not extensively documented, its structure as a secondary amine suggests a wide range of potential uses in various emerging fields of chemistry.

In materials science , secondary amines are used as building blocks for polymers, functional materials, and sensors. ijrpr.comswan.ac.uk Future research could explore the incorporation of N-butyl-3-methylbutan-1-amine into polymer backbones to modify their physical and chemical properties. Its potential use as a curing agent for epoxy resins or in the synthesis of novel polyamides could also be investigated. The reaction of secondary amines with activated furans to form donor-acceptor Stenhouse adducts (DASAs), which are photochromic compounds, presents another interesting avenue for creating light-responsive materials. royalsocietypublishing.org

In the field of catalysis , secondary amines can act as organocatalysts. nih.gov They can catalyze a variety of reactions, such as Michael additions and aldol (B89426) reactions, through the formation of enamine or iminium ion intermediates. nih.govacs.org Investigating the catalytic activity of N-butyl-3-methylbutan-1-amine in such transformations could lead to the development of new and efficient catalytic systems. Furthermore, secondary amines can serve as ligands for metal catalysts, influencing their activity and selectivity. nih.gov

In pharmaceutical and agrochemical synthesis , secondary amines are crucial structural motifs found in many bioactive molecules. nih.govvedantu.com N-butyl-3-methylbutan-1-amine could serve as a valuable intermediate for the synthesis of new drug candidates and agrochemicals. Its specific steric and electronic properties might impart desirable pharmacokinetic or biological activities. Simple secondary amines have also been identified as potential inhibitors of bacterial enzymes, suggesting a possible direction for antimicrobial drug discovery. acs.org

Emerging Field Potential Application of N-butyl-3-methylbutan-1-amine
Materials ScienceMonomer for polymers, curing agent, component of photochromic materials. ijrpr.comroyalsocietypublishing.org
CatalysisOrganocatalyst for C-C bond formation, ligand for metal catalysts. nih.govnih.gov
PharmaceuticalsIntermediate for the synthesis of bioactive molecules, potential antimicrobial agent. nih.govacs.org

Development of Advanced Analytical and Computational Tools for N-butyl-3-methylbutan-1-amine Studies

To support the proposed research directions, the development and application of advanced analytical and computational tools are essential.

Advanced analytical techniques are needed for the precise characterization and quantification of N-butyl-3-methylbutan-1-amine and its reaction products. While standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, future research could focus on developing more sensitive and selective methods. bre.comhelsinki.fi For instance, the development of specific GC-MS or LC-MS/MS methods would allow for trace-level detection and structural elucidation of impurities and byproducts in synthetic mixtures. nih.gov Advanced NMR techniques could be employed to study the conformational dynamics and intermolecular interactions of the amine. nih.gov

Computational chemistry offers powerful tools to complement experimental studies. diva-portal.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the geometric and electronic structure of N-butyl-3-methylbutan-1-amine, as well as to investigate the transition states and energy profiles of its reactions. nih.gov This can provide valuable insights into reaction mechanisms and guide the design of new catalysts and synthetic routes. Molecular dynamics (MD) simulations can be used to study the behavior of the amine in different solvent environments and its interactions with other molecules, which is particularly relevant for understanding its role in materials science and biological systems. diva-portal.org

Tool Specific Application for N-butyl-3-methylbutan-1-amine
Advanced Analytical MethodsDevelopment of sensitive GC-MS/MS or LC-MS/MS methods for purity analysis; advanced NMR for conformational studies. nih.govnih.gov
Computational ChemistryDFT calculations for mechanistic studies; MD simulations to model interactions in various media. nih.govdiva-portal.org

By pursuing these future research directions, the scientific community can unlock the full potential of N-butyl-3-methylbutan-1-amine, paving the way for new discoveries and applications in a wide range of chemical disciplines.

Q & A

Basic Question: How can spectroscopic techniques be systematically employed to determine the molecular structure of N-butyl-3-methyl-1-butanamine?

Methodological Answer:
To confirm the structure, use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

  • NMR : Analyze 1^1H and 13^13C spectra to identify substituent positions. For example, methyl groups on the butanamine backbone will show distinct splitting patterns in 1^1H NMR, while tertiary carbons near branching points (e.g., 3-methyl) will exhibit unique 13^13C chemical shifts .
  • MS : Compare fragmentation patterns with NIST reference data for related amines (e.g., 1-Butanamine, 3-methyl- and N-butyl-tert-butylamine) to validate molecular ion peaks and characteristic fragment ions (e.g., m/z 58 for butylamine backbone cleavage) .

Advanced Question: How can researchers resolve contradictions in mass spectral data for isomers of N-butyl-3-methyl-1-butanamine?

Methodological Answer:
Contradictions often arise due to structural isomers (e.g., N-butyl-2-methyl- vs. N-butyl-3-methyl-). To differentiate:

  • High-Resolution MS (HRMS) : Use exact mass measurements to distinguish isomers with identical nominal masses but different elemental compositions (e.g., C9_{9}H21_{21}N vs. C10_{10}H21_{21}N) .
  • Collision-Induced Dissociation (CID) : Compare fragmentation pathways. For example, the 3-methyl isomer may produce a stable tertiary carbocation fragment, while the 2-methyl isomer yields secondary ions .
  • Cross-Validation : Reference spectral libraries from NIST or EPA/NIH databases for analogous compounds (e.g., 1-Butanamine, N-pentyllidene-) to identify diagnostic peaks .

Basic Question: What are the key physical properties of N-butyl-3-methyl-1-butanamine that influence its solubility and boiling point?

Methodological Answer:

  • Boiling Point : Compare with simpler amines (e.g., 1-butanamine). Branching (3-methyl group) reduces intermolecular hydrogen bonding, leading to a lower boiling point than linear isomers. However, the bulky N-butyl group increases van der Waals interactions, partially offsetting this effect .
  • Solubility : The compound’s hydrophobicity increases due to the N-butyl and 3-methyl groups. Use logP calculations or experimental octanol-water partitioning to quantify solubility. Polar aprotic solvents (e.g., DMSO) are recommended for dissolution .

Advanced Question: How can researchers design experiments to evaluate the biological activity of N-butyl-3-methyl-1-butanamine in inflammation or antitumor studies?

Methodological Answer:

  • GC-MS Profiling : Extract the compound from natural sources or synthesize it, then identify via retention time and spectral matching (e.g., similarity index >85% as in Equisetum diffusum studies) .
  • In Vitro Assays : Test for anti-inflammatory activity using COX-2 inhibition assays or cytokine suppression (e.g., TNF-α/IL-6). For antitumor potential, use MTT assays on cancer cell lines, referencing bioactivities of structurally similar amines (e.g., 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- with antitumor properties) .
  • Molecular Docking : Predict interactions with inflammatory markers (e.g., NF-κB) using software like AutoDock. Compare binding affinities with known inhibitors .

Advanced Question: What synthetic challenges arise in producing high-purity N-butyl-3-methyl-1-butanamine, and how can they be addressed?

Methodological Answer:

  • Byproduct Formation : Alkylation of amines often yields tertiary/quaternary ammonium salts. Mitigate this by using controlled stoichiometry (e.g., excess butylamine) and low-temperature conditions .
  • Purification : Separate isomers via fractional distillation or preparative GC. Confirm purity via chiral HPLC if stereoisomerism is a concern (e.g., using columns with β-cyclodextrin phases) .
  • Quality Control : Validate synthetic routes with 1^1H NMR integration (e.g., methyl group proton ratios) and elemental analysis .

Advanced Question: How can computational methods predict the catalytic or reactive behavior of N-butyl-3-methyl-1-butanamine in ionic liquid systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution and nucleophilicity of the amine group to predict reactivity in catalytic cycles (e.g., as a ligand in transition metal catalysis) .
  • Solvent Modeling : Simulate interactions with ionic liquids (e.g., [BMIM][PF6_6]) to assess solubility and stabilization of intermediates. Tools like COSMO-RS can estimate activity coefficients .
  • Kinetic Studies : Use microkinetic models to predict reaction pathways in amination or alkylation processes, benchmarking against analogous amines (e.g., N-butyl-tert-butylamine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.